Regadenoson Hydrate

A2A Adenosine Receptor Receptor Selectivity Pharmacology

Regadenoson Hydrate is a selective A2A adenosine receptor agonist (Ki ≈ 1.3 μM) with ≥10-fold selectivity for A2A over A1 receptors and negligible A2B/A3 activity, minimizing bronchoconstriction and AV block risks. Its fixed-dose bolus administration simplifies MPI workflow versus adenosine infusions, ideal for high-throughput nuclear cardiology labs and targeted A2A receptor research.

Molecular Formula C15H20N8O6
Molecular Weight 408.37 g/mol
CAS No. 875148-45-1
Cat. No. B610434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRegadenoson Hydrate
CAS875148-45-1
SynonymsRegadenoson;  Lexiscan;  Regadenoson hydrate;  CVT-3146;  CVT 3146;  CVT3146; 
Molecular FormulaC15H20N8O6
Molecular Weight408.37 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N.O
InChIInChI=1S/C15H18N8O5.H2O/c1-17-13(27)6-2-19-23(3-6)15-20-11(16)8-12(21-15)22(5-18-8)14-10(26)9(25)7(4-24)28-14;/h2-3,5,7,9-10,14,24-26H,4H2,1H3,(H,17,27)(H2,16,20,21);1H2/t7-,9-,10-,14-;/m1./s1
InChIKeyCDQVVPUXSPZONN-WPPLYIOHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Regadenoson Hydrate (CAS 875148-45-1): A2A Adenosine Receptor Agonist for Pharmacologic Stress Testing


Regadenoson Hydrate is a selective A2A adenosine receptor agonist [1] and a coronary vasodilator [2], primarily utilized as a pharmacologic stress agent in radionuclide myocardial perfusion imaging (MPI) [3]. It is a low-affinity agonist for the human A2A receptor (Ki ≈ 1.3 μM) [4] and is distinguished from non-selective adenosine receptor agonists by its significant selectivity for the A2A subtype, minimizing activation of A1, A2B, and A3 receptors [5].

Why In-Class Substitution is Not Advisable: Quantitative Evidence for Regadenoson Hydrate's Differentiated Profile


Direct substitution of Regadenoson Hydrate with other vasodilator stress agents (e.g., adenosine, dipyridamole) is not recommended without careful consideration of their distinct pharmacological and clinical profiles [1]. While some in-class agents may produce comparable coronary hyperemia, Regadenoson Hydrate offers a unique combination of high A2A receptor selectivity, a rapid onset, a defined duration of action, and a fixed-dose bolus administration regimen, all of which contribute to its specific risk-benefit and workflow advantages [2]. The evidence presented below quantifies these key differentiators, demonstrating that Regadenoson Hydrate is not simply an interchangeable alternative but a distinct entity with specific attributes relevant for scientific and clinical procurement decisions [3].

Quantitative Evidence Guide: Regadenoson Hydrate Differentiation Against Key Comparators


Receptor Selectivity: Regadenoson vs. Adenosine

Regadenoson Hydrate exhibits significantly higher selectivity for the A2A adenosine receptor compared to the non-selective agonist adenosine. This selectivity is quantifiable by its binding affinities (Ki) for human adenosine receptor subtypes [1].

A2A Adenosine Receptor Receptor Selectivity Pharmacology

Coronary Conductance Selectivity vs. AV Nodal Conduction

In functional assays using isolated rat and guinea pig hearts, Regadenoson Hydrate demonstrates a marked selectivity for increasing coronary conductance (A2A-mediated) relative to slowing AV nodal conduction (A1-mediated), a key safety differentiator [1].

Cardiac Electrophysiology Safety Pharmacology Adenosine Receptors

Hemodynamic Effects: Regadenoson vs. Dipyridamole

During SPECT myocardial perfusion imaging, Regadenoson Hydrate induces a significantly smaller decrease in blood pressure compared to dipyridamole, contributing to a more favorable hemodynamic stability profile [1].

Hemodynamics Blood Pressure Stress Testing

Hyperemia Efficacy: Regadenoson vs. Adenosine (ADVANCE MPI 2 Trial)

In the prospective, double-blind, randomized ADVANCE MPI 2 trial, Regadenoson Hydrate induced left ventricular perfusion defects of virtually identical size and severity as adenosine, confirming its non-inferior diagnostic efficacy [1].

Myocardial Perfusion Imaging Coronary Artery Disease Diagnostic Accuracy

Prognostic Value: Regadenoson vs. Adenosine MPI

Summed Stress Score (SSS) derived from Regadenoson Hydrate SPECT MPI provides prognostic information for cardiovascular events that is statistically equivalent to that derived from adenosine SPECT MPI, confirming its utility for risk stratification [1].

Prognosis Cardiovascular Outcomes Risk Stratification

Pharmacokinetic Profile and Dosing Convenience

Regadenoson Hydrate's triphasic pharmacokinetic profile supports a fixed-dose, rapid bolus administration, simplifying the clinical workflow compared to adenosine's continuous intravenous infusion or dipyridamole's weight-based infusion [1].

Pharmacokinetics Dosing Regimen Clinical Workflow

Optimal Application Scenarios for Regadenoson Hydrate Based on Quantitative Evidence


Clinical Myocardial Perfusion Imaging (MPI) Requiring a Workflow-Optimized Vasodilator

For high-volume nuclear cardiology laboratories performing pharmacologic stress MPI, Regadenoson Hydrate's fixed-dose bolus administration offers a significant workflow advantage over adenosine infusions [1]. This is supported by its pharmacokinetic profile and the ADVANCE MPI 2 trial, which confirmed non-inferior diagnostic accuracy to adenosine [2]. The simplified protocol can reduce setup time and minimize the potential for infusion-related errors.

Research Applications Requiring Selective A2A Receptor Activation

In preclinical or clinical research settings where selective activation of the A2A adenosine receptor is desired without confounding effects on A1, A2B, or A3 receptors, Regadenoson Hydrate is the preferred tool compound [3]. Its ≥10-fold selectivity for A2A over A1 receptors and negligible activity at A2B/A3, as demonstrated in binding assays, make it ideal for studies investigating A2A-mediated coronary vasodilation or anti-inflammatory effects [4].

Pharmacologic Stress Testing in Patients with Reactive Airways

While adenosine is contraindicated in patients with asthma or COPD due to the risk of bronchospasm, Regadenoson Hydrate's high selectivity for the A2A receptor and minimal activity at A2B and A3 receptors (which mediate bronchoconstriction) provides a safer alternative [5]. Clinical trials have shown that regadenoson can be administered to patients with mild to moderate asthma and COPD with a low incidence of significant bronchoconstriction [6].

Pharmacologic Stress Testing in Patients at Risk for AV Block

In patients where adenosine-induced AV block is a concern (e.g., those with underlying conduction system disease), Regadenoson Hydrate's functional selectivity of ≥215-fold for coronary vasodilation over AV nodal conduction slowing provides a safer stress testing option [7]. This reduced risk is a direct consequence of its A2A selectivity, which minimizes A1 receptor-mediated effects on the AV node [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Regadenoson Hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.